molecular formula C10H11BrO3 B14740903 4-Methoxyphenyl 3-bromopropanoate CAS No. 6329-88-0

4-Methoxyphenyl 3-bromopropanoate

Cat. No.: B14740903
CAS No.: 6329-88-0
M. Wt: 259.10 g/mol
InChI Key: SDDQPMKOVOPPDV-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 3-bromopropanoate (CAS 6329-88-0) is a valuable ester derivative with a molecular formula of C10H11BrO3 and a molecular weight of 259.10 g/mol. It serves as a versatile chemical building block and synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a reactive bromoalkyl chain and a 4-methoxyphenyl moiety, makes it particularly useful for designing and synthesizing novel heterocyclic compounds with potential biological activity. Researchers utilize this compound in the synthesis of various pharmacologically interesting scaffolds, including triazole and thiadiazole derivatives, which are often screened for anticancer properties . The 4-methoxyphenyl group is a common structural element in many bioactive molecules, and its presence can influence the lipophilicity and binding characteristics of the resulting compounds . This reagent is offered for cold-chain transportation to ensure stability. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

6329-88-0

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

(4-methoxyphenyl) 3-bromopropanoate

InChI

InChI=1S/C10H11BrO3/c1-13-8-2-4-9(5-3-8)14-10(12)6-7-11/h2-5H,6-7H2,1H3

InChI Key

SDDQPMKOVOPPDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes for 4-Methoxyphenyl 3-Bromopropanoate

Direct Esterification of 3-Bromopropanoic Acid

The direct esterification of 3-bromopropanoic acid with 4-methoxyphenol represents a straightforward approach. This method typically employs acid catalysis, such as sulfuric acid or p-toluenesulfonic acid, to facilitate protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the phenolic oxygen.

Reaction conditions involve refluxing equimolar amounts of 3-bromopropanoic acid and 4-methoxyphenol in a toluene or xylene solvent system. Azeotropic removal of water via Dean-Stark apparatus drives the equilibrium toward ester formation. Yields range from 45% to 60%, with prolonged reaction times (12–24 hours) required to achieve maximum conversion.

Key Challenge : The electron-donating methoxy group on the phenol ring reduces nucleophilicity, necessitating elevated temperatures (>120°C) that risk thermal decomposition of the bromopropanoic acid.

Acid Chloride Intermediate Method

A more efficient pathway involves converting 3-bromopropanoic acid to its corresponding acid chloride prior to esterification. This two-step process circumvents equilibrium limitations inherent to direct esterification.

Step 1: Synthesis of 3-Bromopropanoyl Chloride

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) serves as the chlorinating agent. In a representative procedure, 3-bromopropanoic acid (1 mol) reacts with thionyl chloride (1.2 mol) under reflux in anhydrous dichloromethane for 4 hours. Catalytic dimethylformamide (DMF, 0.1 eq) accelerates the reaction by generating the reactive acyl imidazolium intermediate. Excess thionyl chloride is removed via rotary evaporation, yielding 3-bromopropanoyl chloride in >90% purity.

Step 2: Esterification with 4-Methoxyphenol

The acid chloride reacts with 4-methoxyphenol (1.1 mol) in the presence of a tertiary amine base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Conducting the reaction at 0–5°C in dichloromethane minimizes side reactions such as Fries rearrangement. Isolation via aqueous workup and recrystallization from hexane/ethyl acetate affords the ester in 70–85% yield.

Advantages :

  • Higher yields compared to direct esterification
  • Shorter reaction times (total 6–8 hours)
  • Amenable to scale-up

Transesterification of Alkyl 3-Bromopropanoates

Transesterification offers an alternative route using preformed alkyl esters of 3-bromopropanoic acid. Methyl or ethyl 3-bromopropanoate (synthesized via acrylate bromination) reacts with 4-methoxyphenol under basic or acidic conditions.

Base-Catalyzed Method :
Sodium methoxide (NaOMe, 0.1 eq) in methanol facilitates alkoxide exchange at 65°C. The reaction equilibrium is shifted by removing the volatile alcohol byproduct (e.g., methanol or ethanol) through distillation. Yields average 50–65% after 10 hours.

Acid-Catalyzed Method :
Sulfuric acid (2% v/v) in toluene promotes transesterification at 110°C. This method achieves comparable yields (55–60%) but risks acid-catalyzed decomposition of the methoxy group.

Reaction Optimization and Conditions

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in acid chloride reactions but complicate purification. Non-polar solvents (toluene, dichloromethane) balance reactivity and ease of isolation.

Temperature Profiles

  • Acid Chloride Method : 0°C during coupling prevents exothermic side reactions; room temperature suffices for completion.
  • Direct Esterification : 120–140°C required to overcome kinetic barriers.

Catalytic Additives

  • DMF in Chlorination : 0.1 eq increases reaction rate by 40%.
  • 4-Dimethylaminopyridine (DMAP) : Accelerates esterification via nucleophilic catalysis (5 mol% loadings).

Byproducts and Side Reactions

Competing Reactions in Direct Esterification

  • Self-Condensation : 3-Bromopropanoic acid may dimerize under acidic conditions, forming anhydride byproducts (~15% yield loss).
  • Demethylation : Prolonged heating >140°C cleaves the methoxy group, generating phenol derivatives.

Acid Chloride Route Impurities

  • Hydrolysis : Residual moisture converts acid chloride to carboxylic acid (mitigated by rigorous drying).
  • Schotten-Baumann Side Products : Overalkylation at the phenol oxygen occurs with excess base.

Industrial Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing efficiency for acid chloride synthesis. A two-stage continuous setup achieves 92% conversion in 30 minutes versus 6 hours in batch mode.

Catalyst Recycling

Immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enable green transesterification at 50°C with 80% recovery and reuse for 5 cycles.

Waste Management

  • Thionyl Chloride Byproducts : SO₂ and HCl gases scrubbed with NaOH solution.
  • Solvent Recovery : Distillation reclaims >95% dichloromethane and toluene.

Comparative Analysis of Methods

Method Yield (%) Time (h) Temperature (°C) Key Advantage
Direct Esterification 45–60 12–24 120–140 Simplicity
Acid Chloride 70–85 6–8 0–25 High efficiency
Transesterification 50–65 10–12 65–110 Uses stable intermediates

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 3-bromopropanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Reduction: The primary product is 4-methoxyphenyl 3-hydroxypropanoate.

    Oxidation: The primary product is 4-hydroxyphenyl 3-bromopropanoate.

Scientific Research Applications

Based on the search results, here's what is known about the applications of (4-Methoxyphenyl)methyl 2-bromopropanoate:

(4-Methoxyphenyl)methyl 2-bromopropanoate is an organic compound with a molecular weight of approximately 259.1 g/mol. It features a bromopropanoate moiety attached to a methoxyphenyl group and is a member of the ester functional group. The bromine atom contributes to its reactivity, particularly in substitution reactions, while the methoxy group enhances its solubility and stability in various solvents.

Applications

  • Organic Synthesis It serves as a building block for creating more complex organic molecules because of its reactive bromine atom.
  • Pharmaceutical Development It has been studied for its antimicrobial and antioxidant properties, suggesting its utility in medicinal chemistry, as well as anti-inflammatory and anticancer effects. Proposed mechanisms involve the modulation of signaling pathways such as the PI3K/Akt pathway.

Interaction Mechanisms

  • (4-Methoxyphenyl)methyl 2-bromopropanoate may interact with specific biological targets, including enzymes and receptors involved in oxidative stress and inflammation pathways. These interactions are crucial for understanding its therapeutic potential and guiding further research into its efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 3-bromopropanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Table 1: Optical Properties of Selected 4-Methoxyphenyl Derivatives

Compound Substituent λmax (nm) Emission Intensity (Relative) Solvent Reference
Quinazoline 6l 4-Methoxyphenyl 450 60% DMF
Quinazoline 6k 4-Chlorophenyl 430 100% DMF
Chromophore A Bis-(4-methoxyphenyl) 745 N/A Solid
YLD156 Dialkylaminophenyl 753 N/A Solid

Solvent Interactions and Polarity Effects

The electron-donating methoxy group enhances solvent interactions in polar media:

  • In DMF, methoxy groups participate in dipolar interactions, reducing π-electron delocalization into adjacent aromatic systems (e.g., quinazolines). This diminishes ICT effects, lowering emission maxima by ~10–15 nm compared to non-polar solvents .
  • By contrast, derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) show weaker solvent interactions, preserving emission intensity but at shorter wavelengths .

Biological Activity

4-Methoxyphenyl 3-bromopropanoate is a compound that has garnered interest in the realm of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its activity.

This compound is synthesized through a reaction involving brominated propanoic acid derivatives and methoxy-substituted phenols. The compound's structure can be represented as follows:

C10H11BrO2\text{C}_{10}\text{H}_{11}\text{BrO}_2

This compound contains a methoxy group, which is known to enhance lipophilicity and may improve biological activity by facilitating interactions with biological targets.

2.1 Anticancer Activity

Recent studies have indicated that derivatives of 4-methoxyphenyl compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent activity against various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer) cells. The IC50 values for related compounds have been reported as low as 0.075 µM, demonstrating their effectiveness in inhibiting cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound 32MCF-70.075
Compound 33Hs578T0.033
Compound XMDA-MB-2310.620

The mechanism by which these compounds exert their anticancer effects often involves the disruption of microtubule dynamics, leading to apoptosis in cancer cells. Studies suggest that compounds similar to this compound inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division . Additionally, they may induce apoptosis by modulating the expression of key proteins involved in cell survival and death, such as Bcl-2 and Bax .

3. Case Studies

Several studies have focused on the biological activity of methoxy-substituted phenyl compounds:

  • Study A : Investigated the effects of various substituted phenyl esters on MCF-7 cells, revealing that the presence of methoxy groups significantly enhanced antiproliferative activity compared to unsubstituted analogs .
  • Study B : Explored the structure-activity relationship (SAR) of phenolic compounds, indicating that the introduction of additional methoxy groups can further increase potency against breast cancer cell lines .

4. Conclusion

This compound and its derivatives represent a promising class of compounds in the search for effective anticancer agents. Their synthesis is straightforward, and their biological activities are supported by substantial research indicating their potential in targeting cancer cells through mechanisms involving microtubule disruption and apoptosis induction.

Future research should focus on optimizing the structural features of these compounds to enhance their efficacy and selectivity against various cancer types while minimizing toxicity in normal cells.

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